Cas no 1189765-90-9 (3-Bromo-4-(bromomethyl)benzaldehyde)

3-Bromo-4-(bromomethyl)benzaldehyde 化学的及び物理的性質
名前と識別子
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- 3-Bromo-4-(bromomethyl)benzaldehyde
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- インチ: 1S/C8H6Br2O/c9-4-7-2-1-6(5-11)3-8(7)10/h1-3,5H,4H2
- InChIKey: BIMZNXSGNSICMK-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C=O)C=CC=1CBr
計算された属性
- せいみつぶんしりょう: 277.87649 g/mol
- どういたいしつりょう: 275.87854 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 138
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- ぶんしりょう: 277.94
- トポロジー分子極性表面積: 17.1
3-Bromo-4-(bromomethyl)benzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A014000218-250mg |
3-Bromo-4-(bromomethyl)benzaldehyde |
1189765-90-9 | 97% | 250mg |
$470.40 | 2023-09-04 | |
Alichem | A014000218-1g |
3-Bromo-4-(bromomethyl)benzaldehyde |
1189765-90-9 | 97% | 1g |
$1445.30 | 2023-09-04 | |
Alichem | A014000218-500mg |
3-Bromo-4-(bromomethyl)benzaldehyde |
1189765-90-9 | 97% | 500mg |
$806.85 | 2023-09-04 |
3-Bromo-4-(bromomethyl)benzaldehyde 関連文献
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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6. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
3-Bromo-4-(bromomethyl)benzaldehydeに関する追加情報
Introduction to 3-Bromo-4-(bromomethyl)benzaldehyde (CAS No: 1189765-90-9)
3-Bromo-4-(bromomethyl)benzaldehyde, with the chemical formula C₇H₅Br₂O, is a highly versatile intermediate in organic synthesis and pharmaceutical research. This compound belongs to the class of aromatic aldehydes, characterized by the presence of a benzene ring substituted with bromine atoms and a formyl group at specific positions. The unique structural features of 3-Bromo-4-(bromomethyl)benzaldehyde make it a valuable building block for the development of novel molecules, particularly in the realm of medicinal chemistry.
The CAS number 1189765-90-9 provides a unique identifier for this chemical substance, ensuring consistency and accuracy in scientific literature and industrial applications. The compound's molecular structure consists of a benzene ring substituted at the 3-position with a bromine atom and at the 4-position with a bromomethyl group (-CH₂Br). This arrangement imparts distinct reactivity patterns, making it suitable for various synthetic transformations.
In recent years, 3-Bromo-4-(bromomethyl)benzaldehyde has garnered significant attention in the pharmaceutical industry due to its role as a precursor in the synthesis of biologically active compounds. The presence of both bromine and aldehyde functional groups allows for diverse chemical modifications, enabling researchers to explore a wide range of pharmacophores. For instance, the aldehyde group can undergo condensation reactions with amino compounds to form Schiff bases, which have been investigated for their potential antimicrobial and anti-inflammatory properties.
Moreover, the bromomethyl group serves as a versatile handle for further functionalization. It can be converted into other nucleophiles such as chlorides or carboxylic acids through halogen exchange reactions. These transformations are particularly useful in constructing more complex molecular architectures, which are often required for drug discovery efforts. The ability to modify both functional groups independently provides chemists with unparalleled flexibility in designing novel therapeutic agents.
Recent studies have highlighted the utility of 3-Bromo-4-(bromomethyl)benzaldehyde in the synthesis of small-molecule inhibitors targeting specific biological pathways. For example, researchers have utilized this compound to develop inhibitors of kinases and other enzymes implicated in cancer progression. The benzaldehyde moiety can interact with hydrophobic pockets in protein targets, while the bromine atoms can serve as anchors for further derivatization to enhance binding affinity.
The pharmaceutical industry has also explored the use of 3-Bromo-4-(bromomethyl)benzaldehyde in the development of antiviral agents. By leveraging its reactivity, scientists have synthesized derivatives that exhibit inhibitory activity against viral proteases and polymerases. These efforts are particularly relevant in the context of emerging infectious diseases, where rapid development of antiviral therapies is crucial.
Beyond pharmaceutical applications, 3-Bromo-4-(bromomethyl)benzaldehyde has found utility in materials science and agrochemical research. Its ability to undergo cross-coupling reactions makes it a valuable precursor for synthesizing conjugated polymers and organic semiconductors. These materials are increasingly used in optoelectronic devices such as organic light-emitting diodes (OLEDs) and solar cells.
In agrochemical research, derivatives of 3-Bromo-4-(bromomethyl)benzaldehyde have been investigated for their potential as herbicides and fungicides. The structural motifs present in this compound allow for interactions with biological targets in plants, leading to effects such as growth inhibition or pathogen suppression. Such applications contribute to the development of sustainable agricultural practices by providing alternatives to traditional chemical treatments.
The synthesis of 3-Bromo-4-(bromomethyl)benzaldehyde typically involves multi-step organic reactions starting from commercially available aromatic precursors. Common synthetic routes include bromination followed by formylation or vice versa, depending on the desired regioselectivity. Advances in catalytic methods have enabled more efficient and environmentally friendly approaches to its preparation.
In conclusion, 3-Bromo-4-(bromomethyl)benzaldehyde (CAS No: 1189765-90-9) is a multifunctional intermediate with broad applications across multiple scientific disciplines. Its unique structural features and reactivity make it an indispensable tool for medicinal chemists, materials scientists, and agrochemists alike. As research continues to uncover new synthetic strategies and biological applications, this compound is poised to remain at the forefront of chemical innovation.
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